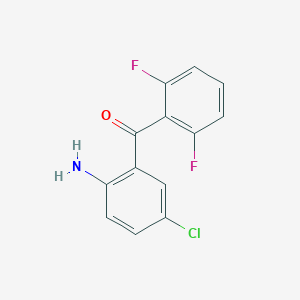

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMGVPIXKALANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574303 | |

| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28910-83-0 | |

| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28910-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

CAS Number: 28910-83-0

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, registered under CAS number 28910-83-0, is a highly functionalized benzophenone derivative that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its strategic combination of a reactive aminophenyl group with a difluorinated phenyl ring makes it an invaluable intermediate, particularly in the development of targeted therapies for oncology. The presence of halogen substituents (chlorine and fluorine) enhances the metabolic stability and modulates the electronic properties of derivative compounds, while the amino group provides a key reactive handle for constructing more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol with mechanistic insights, a discussion of its pivotal role in the synthesis of kinase inhibitors like Alisertib, and comprehensive safety and handling procedures for laboratory and research professionals.

Physicochemical & Structural Characteristics

The compound presents as a yellow to yellow-green crystalline powder. Its structural and chemical properties are fundamental to its utility in multi-step organic synthesis. A summary of these key characteristics is provided below.

| Property | Value | Source(s) |

| CAS Number | 28910-83-0 | |

| Molecular Formula | C₁₃H₈ClF₂NO | |

| Molecular Weight | 267.66 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone | |

| Purity | Typically ≥98% (HPLC) | |

| Physical Form | Solid / Crystal Powder | |

| Storage Temperature | 4°C, Keep in dark place, Inert atmosphere |

Note: Comprehensive analytical data including NMR, HPLC, and LC-MS are typically available from suppliers to confirm structural integrity and purity.

Synthesis Protocol: A Mechanistic Approach via Friedel-Crafts Acylation

The synthesis of diaryl ketones such as this compound is commonly achieved via a Friedel-Crafts acylation reaction. However, the presence of the amino group on one of the aromatic rings presents a significant challenge. The amino group is a potent Lewis base that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃), thereby inhibiting the desired electrophilic aromatic substitution.

To circumvent this, a robust synthesis strategy involves the temporary protection of the amino group, typically through acetylation. This reduces the basicity of the nitrogen atom, allowing the Friedel-Crafts acylation to proceed efficiently. The protecting group is then removed in a final hydrolysis step. This self-validating protocol ensures high yield and purity by mitigating the primary side reaction of catalyst deactivation.

Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

Rationale: The acetylation of 4-chloroaniline converts the strongly activating, catalyst-poisoning amino group into a moderately activating, non-interfering acetamido group.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).

-

Add a catalytic amount of zinc dust to facilitate the reaction.

-

Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water with vigorous stirring to precipitate the product, N-(4-chlorophenyl)acetamide.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

-

Step 2: Friedel-Crafts Acylation

-

Rationale: The protected aniline derivative undergoes electrophilic aromatic substitution with 2,6-difluorobenzoyl chloride. Anhydrous conditions are critical as Lewis acid catalysts like zinc chloride are extremely sensitive to moisture. A stoichiometric amount of catalyst is often required because the ketone product can also form a stable complex with it.

-

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride (ZnCl₂) (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane.

-

To this suspension, add 2,6-difluorobenzoyl chloride (1.0 eq) and stir.

-

Slowly add the N-(4-chlorophenyl)acetamide (from Step 1) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice and concentrated HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude protected product.

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step is the removal of the acetyl protecting group to reveal the target primary amine, yielding the final product.

-

Procedure:

-

Reflux the crude product from Step 2 in an ethanolic solution of sodium hydroxide or an acidic solution (e.g., aqueous HCl).

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

After cooling, neutralize the mixture. If using acid hydrolysis, basify with NaOH solution to precipitate the product.

-

Extract the final product, this compound, into an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure, crystalline final product.

-

Application in Drug Development: The Synthesis of Alisertib

The primary application for this compound is as a high-value intermediate in pharmaceutical synthesis, particularly for kinase inhibitors used in cancer therapy. It is a key precursor for the synthesis of Alisertib (MLN8237), a selective inhibitor of Aurora A kinase.

Mechanism of Action: Alisertib and Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, specifically in centrosome maturation, mitotic spindle assembly, and chromosome segregation. In many types of cancer, Aurora A kinase is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.

Alisertib is an ATP-competitive inhibitor that selectively binds to Aurora A kinase. This inhibition disrupts the normal process of mitosis in several ways:

-

Disruption of Spindle Formation: It prevents the proper assembly of the mitotic spindle, leading to abnormal spindle structures (monopolar or multipolar).

-

Chromosome Misalignment: Chromosomes fail to align correctly at the metaphase plate.

-

Mitotic Arrest: These defects trigger the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

The ultimate fate of a cancer cell following Alisertib-induced mitotic arrest can vary. The cell may undergo apoptosis (programmed cell death) directly from mitosis, undergo faulty cell division (aneuploid cytokinesis), or exit mitosis without dividing, a process known as mitotic slippage, resulting in a tetraploid cell (containing 4N DNA content) that is often non-viable. This targeted disruption of mitosis in rapidly dividing cancer cells forms the basis of Alisertib's antineoplastic activity.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The compound is a combustible solid and may form combustible dust concentrations in the air.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).

-

Skin and Body Protection: Wear a laboratory coat. For larger quantities or potential for dust generation, consider fire/flame-resistant clothing and antistatic boots.

-

Respiratory Protection: If significant dust is generated, use a NIOSH-approved respirator.

Handling and Engineering Controls

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Avoid dust generation and accumulation. Use spark-proof tools and avoid practices like clearing surfaces with compressed air.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Follow good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 4°C in an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a chemical compound; it is an enabling tool for medicinal chemists and drug development professionals. Its carefully designed structure provides the ideal foundation for creating complex, biologically active molecules that can target specific disease pathways. The synthesis of potent kinase inhibitors like Alisertib highlights its significance, demonstrating a clear path from a well-characterized intermediate to a targeted therapeutic agent. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety protocols, allows researchers to fully leverage its potential in the ongoing quest for novel and more effective medicines.

References

-

NCI Drug Dictionary. (n.d.). Definition of alisertib. National Cancer Institute. Retrieved from [Link]

-

Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. EBioMedicine, 2(10), 1396-1402. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Alisertib. Retrieved from [Link]

-

Lin, C. P., et al. (2018). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 11, 4935–4947. Retrieved from [Link]

-

Active Bio-tech. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved from [Link]

-

Ecsedy, J. A., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. Retrieved from [Link]

-

American Elements. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]

-

Redox. (2025). Safety Data Sheet Benzophenone. Retrieved from [Link]

-

Government of Canada. (2021). Benzophenone. Retrieved from [Link]

- Carl ROTH. (2025).

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone molecular weight

An In-Depth Technical Guide to the Molecular Weight of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of this compound, a key benzophenone derivative utilized primarily as a pharmaceutical intermediate. The central focus of this document is the precise determination and verification of its molecular weight. We will explore its fundamental chemical properties, the theoretical basis for its molecular weight calculation, and the standard experimental methodologies employed for its empirical validation. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics for applications in synthesis, quality control, and regulatory compliance.

Introduction to a Key Pharmaceutical Building Block

This compound, also known by its synonym 2-Amino-5-chloro-2',6'-difluorobenzophenone, is a specialized organic compound of significant interest in the pharmaceutical industry.[1][2][3][4] Its structural framework, featuring a diaryl ketone with amino and halogen functionalities, makes it a versatile precursor in the synthesis of complex therapeutic agents.[5][6] Notably, it serves as a critical intermediate in the development of targeted therapies, including kinase inhibitors for oncology, by enabling the construction of molecules with high binding affinity and selectivity for specific enzyme active sites.[5] An accurate understanding of its molecular weight is the cornerstone of its chemical identity, essential for stoichiometric calculations in reaction design, analytical characterization, and ensuring the purity of synthesized active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The definitive identity of a chemical compound is established by a combination of its structural formula and a set of unique identifiers and properties. For this compound, these core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈ClF₂NO | [1][3][4][6][7][8][9] |

| Molecular Weight | 267.66 g/mol | [1][4][8] |

| Exact Mass | 267.026245 u | [7] |

| CAS Number | 28910-83-0 | [1][2][4][6][8][9] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone | [1][2][3][6] |

| Physical Form | Yellow to yellow-green crystalline solid/powder | [4][6] |

| Melting Point | 151-153 °C | [7] |

| Boiling Point | 435.2 °C (Predicted) | [5] |

| Purity (Typical) | ≥ 98% (via HPLC) | [4][8] |

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight of 267.66 g/mol is a cornerstone metric, derived from both theoretical calculation and confirmed through empirical analysis. This dual approach ensures the highest level of confidence in the compound's identity.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₃H₈ClF₂NO). Using the standard atomic weights of the constituent elements:

-

Carbon (C): 13 × 12.011 u

-

Hydrogen (H): 8 × 1.008 u

-

Chlorine (Cl): 1 × 35.453 u

-

Fluorine (F): 2 × 18.998 u

-

Nitrogen (N): 1 × 14.007 u

-

Oxygen (O): 1 × 16.000 u

Summing these values yields the average molecular weight. In contrast, the exact mass (267.026245 u) is calculated using the mass of the most abundant isotope of each element.[7] This value is critical for high-resolution mass spectrometry.

Experimental Verification: The Role of Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is imperative for confirming the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose.

Causality of Method Selection: Mass spectrometry is the preferred method because it directly measures the mass-to-charge ratio (m/z) of ionized molecules. This technique is exceptionally sensitive and accurate, providing unambiguous confirmation of the molecular weight. It can also reveal the presence of impurities and provide structural information through fragmentation patterns.

A Self-Validating Protocol: A standard protocol for MS analysis serves as a self-validating system. The observation of a molecular ion peak corresponding to the calculated exact mass confirms the compound's identity. For this compound, a published synthesis reported a mass spectrometry analysis showing an m/z of 268 (M+H)⁺.[6] This result represents the intact molecule (M) protonated during the ionization process, which is a common and expected outcome in many MS techniques (e.g., Electrospray Ionization). The observed mass of 268 u for the protonated molecule is in perfect agreement with the theoretical exact mass of ~267 u for the neutral molecule.

Experimental Workflow:

Caption: Workflow for molecular weight verification via Mass Spectrometry.

Synthesis and Application Context

The practical relevance of this compound is rooted in its role as a synthetic intermediate.[2] A common synthetic route involves the reaction of a protected [4-chloro-2-(2,6-difluorobenzyl)phenyl]-carbamic acid with subsequent deprotection using an acid like trifluoroacetic acid to yield the final product.[6]

Its primary application is in medicinal chemistry and process development for pharmaceuticals. The presence of the amino group and halogen atoms provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries in drug discovery campaigns.[5] This makes it a valuable starting material for creating novel anti-inflammatory, neuroprotective, and anticancer agents.[5]

Conclusion

The molecular weight of this compound is definitively established as 267.66 g/mol . This value is founded on its molecular formula of C₁₃H₈ClF₂NO and is rigorously confirmed through standard analytical techniques, most notably mass spectrometry, which verifies its exact mass. For any researcher or drug development professional working with this compound, this molecular weight is a critical parameter that underpins all quantitative aspects of its use, from reaction stoichiometry to final product characterization and quality assurance.

References

- This compound | Chemsrc.

- This compound | ChemScene.

- This compound | Sigma-Aldrich.

- This compound | Lead Sciences.

- 2-Amino-5-chloro-2′,6′-difluoro-benzophenone, CAS 28910-83-0 | Santa Cruz Biotechnology.

- This compound | MySkinRecipes.

- Cas NO. 28910-83-0 2-Amino-5-chloro-2',6'-difluorobenzophenone | Arborpharmchem.

- 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS 28910-83-0 | ChemicalBook.

- 2-Amino-5-chloro-2',6'-difluoro-benzophenone CAS: 28910-83-0 | Biosynth.

- Specifications of this compound | Capot Chemical.

- 2-Amino-5-chloro-2',6'-difluorobenzophenone | A2B Chem.

- This compound | Acmec Biochemical.

Sources

- 1. scbt.com [scbt.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. usbio.net [usbio.net]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound [myskinrecipes.com]

- 6. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS#: 28910-83-0 [chemicalbook.com]

- 7. CAS#:28910-83-0 | this compound | Chemsrc [chemsrc.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key chemical intermediate, distinguished by its trifunctionalized benzophenone scaffold. This structure, featuring amino, chloro, and difluoro substitutions, serves as a versatile building block in medicinal chemistry. It is particularly noteworthy for its role as a precursor in the synthesis of advanced kinase inhibitors for targeted cancer therapies. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the development of drugs with high selectivity and potency. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, in-depth analytical characterization, and a discussion of its applications in modern drug discovery.

Introduction

This compound, also known as 2-amino-5-chloro-2',6'-difluorobenzophenone, is a specialized organic compound with significant utility in the pharmaceutical industry. Its molecular structure is centered around a benzophenone core, which is strategically substituted to facilitate further chemical transformations. The presence of an amino group provides a nucleophilic site for amide bond formation or diazotization reactions, while the chloro and difluoro substituents modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the biological activity of its derivatives.

This guide aims to serve as a comprehensive technical resource for researchers and professionals engaged in drug development. It will detail a robust synthetic protocol, outline methods for purification and characterization, and explore the compound's role as a pivotal intermediate in the creation of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 28910-83-0 | [1] |

| Molecular Formula | C₁₃H₈ClF₂NO | [2][3] |

| Molecular Weight | 267.66 g/mol | [2][3] |

| Appearance | Yellow to yellow-green crystalline powder | [2] |

| Melting Point | 151-153°C | [3] |

| Boiling Point | 435.2°C | [3] |

| Purity | ≥98% (typically by HPLC) | [2] |

| Storage | Store at room temperature in a dark, inert atmosphere | [4] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the two phenyl rings, creating the benzophenone core.

Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[5] The use of a Lewis acid is crucial for activating the acyl chloride, thereby generating a potent electrophile (an acylium ion) that can attack the electron-rich aromatic ring of 4-chloroaniline.

Caption: Synthetic route via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation and adapted from procedures for structurally similar compounds.[5][6][7]

Materials:

-

4-Chloroaniline

-

2,6-Difluorobenzoyl chloride

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane.

-

Addition of Reactants: To the stirred suspension, add 2,6-difluorobenzoyl chloride (1.1 equivalents) via a dropping funnel. Subsequently, add 4-chloroaniline (1.0 equivalent) portion-wise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically a solid that can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Caption: Workflow for the purification of the final product.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized this compound. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a broad singlet for the amino (-NH₂) protons. The integration of these signals should correspond to the number of protons in the molecule. The coupling patterns will be complex due to the various substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C=O stretching of the ketone (around 1650-1680 cm⁻¹).

-

C-F stretching (around 1100-1300 cm⁻¹).

-

C-Cl stretching (around 600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak ([M]⁺) would be around m/z 267. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The structure of this benzophenone derivative is particularly well-suited for this purpose. The amino group can be further functionalized to introduce various heterocyclic systems that can interact with the hinge region of the kinase active site. The substituted phenyl rings can be tailored to occupy specific pockets within the enzyme, enhancing binding affinity and selectivity.

While this compound is primarily an intermediate, its structural motifs are integral to the pharmacophore of the final active pharmaceutical ingredients (APIs). The development of novel kinase inhibitors often relies on the availability of such versatile and strategically functionalized building blocks.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation, while requiring careful control of reaction conditions, is a robust and scalable method. The presence of multiple functional groups allows for extensive chemical manipulation, making it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. This guide has provided a detailed overview of its synthesis, purification, characterization, and applications, offering a valuable resource for researchers and professionals in drug discovery and development.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Retrieved from [Link]

-

YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP3661935B1 - Substituted pyrazolopyrimidines useful as kinases inhibitors.

- Google Patents. (n.d.). AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.

- Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

- 1. scbt.com [scbt.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound [myskinrecipes.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Synthesis, Applications, and Mechanistic Insights for Drug Development

This guide provides a comprehensive technical overview of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, synthesis methodologies, and its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Nomenclature and Identification

This compound is a substituted benzophenone that serves as a versatile building block in organic synthesis. Accurate identification is crucial for regulatory and research purposes.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 28910-83-0[1][2][3][4][5] |

| Molecular Formula | C₁₃H₈ClF₂NO[1][2][4][5] |

| Molecular Weight | 267.66 g/mol [2][5] |

| Common Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone[2][4] |

| (2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone[5] | |

| InChI Key | DUMGVPIXKALANS-UHFFFAOYSA-N[1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The selection of a particular method is often dictated by factors such as scale, desired purity, and available starting materials. Two prevalent methods are detailed below.

Friedel-Crafts Acylation Approach

A common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation. However, the presence of an amino group on one of the aromatic rings presents a challenge due to its basicity, which can lead to deactivation of the Lewis acid catalyst. To circumvent this, a protection-acylation-deprotection sequence is often employed.

Workflow for Friedel-Crafts Acylation:

Sources

An In-depth Technical Guide to the Physical Properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a substituted benzophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the amino and halogen substituents, make it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental considerations and safety protocols.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. The precise arrangement of atoms and functional groups dictates its reactivity and physical behavior.

Systematic Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 28910-83-0 | [2][3] |

| Molecular Formula | C₁₃H₈ClF₂NO | [2][3] |

| Molecular Weight | 267.66 g/mol | [2][3] |

| SMILES | O=C(C1=CC(Cl)=CC=C1N)C(C(F)=CC=C2)=C2F | [2] |

| InChI Key | DUMGVPIXKALANS-UHFFFAOYSA-N |

The structure of this compound is characterized by a central carbonyl group linking a 2-amino-5-chlorophenyl ring and a 2,6-difluorophenyl ring. The ortho-amino group on the first ring and the di-fluoro substitution on the second ring are significant for its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure and intermolecular forces. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding the compound's stability and appearance.

Summary of Physical Properties

| Property | Value | Source |

| Physical Form | Solid, Yellow to yellow-green crystal powder | [4] |

| Melting Point | 151-153 °C | [5] |

| Boiling Point (Predicted) | 435.2 ± 45.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C. | [2][3] |

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting point is in the range of 151-153 °C.[5] A sharp melting range is indicative of high purity, while a broadened and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a fundamental technique in chemical characterization. The choice of a slow heating rate near the expected melting point is critical for achieving an accurate measurement that reflects the true equilibrium between the solid and liquid phases.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of this compound has been qualitatively described as slightly soluble in dimethyl sulfoxide (DMSO) and methanol. A systematic solubility analysis is crucial for selecting appropriate solvents for synthesis, purification, and biological assays. The presence of polar functional groups (amino, carbonyl) and a relatively large, nonpolar aromatic structure suggests a degree of solubility in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in various solvents, which can also give insights into its acidic or basic nature. The choice of solvents with varying polarities and pH allows for a comprehensive solubility profile.

-

Initial Solvent Screening:

-

Place approximately 10-20 mg of the compound into separate small test tubes.

-

Add 1 mL of a solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to each tube.

-

Agitate the tubes for 1-2 minutes at room temperature.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

-

Aqueous pH Solubility:

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.

-

Solubility in 5% HCl suggests the presence of a basic functional group (like the amino group).

-

Solubility in 5% NaOH would indicate an acidic functional group.

-

Spectral Characterization

Note on Analogues: The following discussion refers to spectral data of similar compounds, such as (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone and (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone. The presence of a second fluorine atom at the 6-position of the phenyl ring in the target compound will likely introduce additional complexities in the spectra, particularly in the NMR due to further spin-spin coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, amino, and fluoro substituents. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a characteristic downfield position. The carbons attached to fluorine would exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups. For this compound, key vibrational bands would be expected for:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: Around 1650-1680 cm⁻¹ for the benzophenone carbonyl group.

-

C-F stretching: In the region of 1100-1300 cm⁻¹.

-

C-Cl stretching: Typically observed in the fingerprint region.

For the related compound, (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, an IR spectrum is available from the NIST WebBook, which can serve as a reference.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 267.66 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve cleavage at the carbonyl group. Mass spectral data for the related compounds (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone and (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone are available in the NIST Chemistry WebBook.[6][8]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data for closely related compounds like 2-amino-5-chloro-2'-fluorobenzophenone provides guidance.

Hazard Identification and Precautions

-

Irritation: Causes skin, eye, and respiratory tract irritation.[9]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Caption: Key Safety and Handling Considerations.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound, a compound of significant interest in pharmaceutical research. The information on its chemical identity, physicochemical properties, and safety and handling protocols is intended to support researchers and scientists in their work with this important synthetic intermediate. While experimental spectral data for this specific compound is currently limited in the public domain, the provided information on related analogues offers valuable context for its characterization. As with any chemical, adherence to strict safety protocols is essential for its responsible use in the laboratory.

References

-

Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone. Cole-Parmer. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. NIST WebBook. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST WebBook. [Link]

-

This compound. Lead Sciences. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- IR Spectrum. NIST WebBook. [Link]

-

Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [Link]

-

This compound. Chemsrc. [Link]

-

2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

2-Amino-2',5-dichlorobenzophenone. PubChem. [Link]

-

Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. [Link]

-

2-Amino-5-chlorobenzophenone. PubChem. [Link]

-

(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone. Crysdot. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

2-Amino-2',5-dichlorobenzophenone Spectra. SpectraBase. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. capotchem.cn [capotchem.cn]

- 5. CAS#:28910-83-0 | this compound | Chemsrc [chemsrc.com]

- 6. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 7. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 8. Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)- [webbook.nist.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in modern medicinal chemistry.

Introduction

This compound, a substituted 2-aminobenzophenone, is a compound of significant interest in the pharmaceutical industry. Its unique structural features, including a reactive amino group ortho to a ketone, and the presence of chloro and difluoro substituents, make it a versatile building block for the synthesis of a variety of heterocyclic compounds. Notably, this molecule serves as a crucial precursor in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[1][2] This guide will delve into the core chemical properties of this compound, providing researchers with the necessary information for its effective utilization in drug discovery and development pipelines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28910-83-0 | [3][4] |

| Molecular Formula | C₁₃H₈ClF₂NO | [3] |

| Molecular Weight | 267.66 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone, 4-chloro-2-(2,6-difluorobenzoyl)aniline | [1][5] |

| Physical Form | Yellow to yellow-green crystalline solid | [6] |

| Melting Point | 151-153 °C | [2][6] |

| Boiling Point | 435.2 °C (Predicted) | [2][6] |

| Purity | Typically ≥98% (commercial samples) | [3] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [7] |

Computational Data:

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |

| LogP | 3.4314 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, with the choice of method often depending on the starting materials and desired scale. A common and effective method involves the deprotection of a Boc-protected precursor.

Synthesis via Deprotection of a Boc-Protected Precursor

This method offers a straightforward approach to obtaining the target molecule with high purity.

Workflow Diagram:

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol:

-

Dissolution: Dissolve tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate in anhydrous dichloromethane.[1][6]

-

Deprotection: Add an equal volume of trifluoroacetic acid to the solution and stir the reaction mixture at room temperature for 1 hour.[1][6]

-

Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator under reduced pressure.[1][6]

-

Aqueous Workup: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[1][6]

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to dryness to yield the final product.[1][6] Mass spectrometry analysis of the product should show m/z = 268 (M + H)⁺.[6]

Alternative Synthesis: Friedel-Crafts Acylation

Conceptual Workflow Diagram:

Caption: A conceptual workflow for the Friedel-Crafts acylation approach.

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely available in the public domain. Researchers are advised to acquire their own analytical data for rigorous characterization. For reference, spectral data of the closely related compound, (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone, are available and may offer some comparative insights.[10][11][12][13]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of the ortho-amino ketone functionality, which is a precursor to a variety of heterocyclic systems.

Synthesis of Heterocyclic Compounds

The 2-aminobenzophenone scaffold is a well-established starting material for the synthesis of benzodiazepines, quinazolines, and acridones, many of which exhibit significant biological activities.[9]

Logical Relationship Diagram:

Caption: Potential heterocyclic scaffolds derived from the title compound.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of this molecule allows for its elaboration into complex structures that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.[1][2]

While specific, publicly disclosed kinase inhibitors derived directly from this starting material are not extensively documented, the 2,6-difluorophenyl moiety is a common feature in many potent kinase inhibitors, where it can form crucial interactions within the enzyme's active site.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its well-defined chemical properties and synthetic accessibility make it a crucial tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

-

This compound - MySkinRecipes. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)- - the NIST WebBook. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - the NIST WebBook. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

A Review on Synthetic Strategies and Medicinal Importance of 2-Aminobenzophenones - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

-

Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - MDPI. (URL: [Link])

-

PROCESS FOR PRODUCING 2-AMINOBENZOPHENONE COMPOUND - European Patent Office - EP 1099687 B1. (URL: [Link])

-

This compound | Chemsrc. (URL: [Link])

-

Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (URL: [Link])

-

2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem. (URL: [Link])

-

2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem. (URL: [Link])

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. (URL: [Link])

-

Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. (URL: [Link])

Sources

- 1. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE | 28910-83-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 28910-83-0|this compound|BLD Pharm [bldpharm.com]

- 6. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS#: 28910-83-0 [chemicalbook.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. rsc.org [rsc.org]

- 11. Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)- [webbook.nist.gov]

- 12. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR spectrum [chemicalbook.com]

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone solubility

An In-depth Technical Guide to the Solubility of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Authored by: Gemini, Senior Application Scientist

Foreword: The journey of a new chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in medicinal chemistry.[1] We will delve into its core physicochemical characteristics, explore the critical factors governing its dissolution, and present a robust, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key attribute.

Compound Overview and Significance of Solubility

This compound is a benzophenone derivative.[2] Such molecules often serve as intermediates or core scaffolds in the synthesis of more complex pharmaceutical compounds, including kinase inhibitors for targeted cancer therapies.[1] The successful progression of any drug candidate is critically dependent on its ability to be absorbed by the body, and for orally administered drugs, this journey begins with dissolution in the gastrointestinal tract.[3] Poor aqueous solubility is a leading cause of failure in drug development, leading to low bioavailability, high inter-patient variability, and challenges in formulation.[3][4] Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise but a foundational step in assessing its therapeutic potential.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the compound is presented below. Notably, direct, publicly available experimental solubility data is scarce, underscoring the need for the empirical methods detailed later in this guide.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClF₂NO | [5][6] |

| Molecular Weight | 267.66 g/mol | [5][6] |

| Physical Form | Yellow to yellow-green crystalline powder/solid | [2][7] |

| Melting Point | 151-153°C | [1][2] |

| Predicted LogP | 3.4314 | [5] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [5] |

| Known Solubility (Qualitative) | Slightly soluble in DMSO and Methanol | [2] |

The high predicted LogP value suggests a lipophilic nature, which often correlates with low aqueous solubility.[5]

Critical Factors Influencing Solubility

The solubility of a compound is not a single, immutable value but is highly dependent on the conditions of the solvent medium and the solid-state properties of the solute itself. For this compound, the following factors are paramount.

The Influence of pH

The molecular structure contains a primary amino group (-NH₂), which is basic.[2] This functional group can be protonated in acidic environments to form a more polar, and thus more water-soluble, ammonium salt.[8] The relationship between pH, the compound's acid dissociation constant (pKa), and solubility is fundamental. For a weak base, solubility significantly increases at pH values below its pKa.[9][10] This pH-dependent solubility is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract, from the highly acidic stomach (pH 1.5-3.5) to the more neutral small intestine (pH 6.0-7.4).[4]

The Effect of Temperature

The dissolution of a solid in a liquid can be either an endothermic (heat-absorbing) or exothermic (heat-releasing) process.[11] For most solid substances, dissolution is an endothermic process, meaning that solubility tends to increase as the temperature of the solvent increases.[3][12] Determining the thermodynamic properties of dissolution, such as the enthalpy and entropy, can provide a more complete understanding of this relationship.[13][14] This is particularly relevant for manufacturing processes, such as crystallization, and for defining storage conditions.

The Role of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[15] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[16][17] A metastable polymorph will generally have higher solubility than the most stable crystalline form due to its higher free energy.[4] The existence of unknown polymorphs is a significant risk in drug development, as a transition to a less soluble, more stable form can drastically alter the drug's performance.[17] Therefore, identifying and characterizing the different polymorphic forms of this compound is essential.

Caption: Key factors influencing the aqueous solubility of the target compound.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (ensure purity and known polymorphic form)

-

Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8)

-

Purified water (Type I)

-

Organic solvents for analytical phase (e.g., Acetonitrile, Methanol, HPLC-grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Media: Prepare the desired aqueous buffer solutions. Verify the final pH of each buffer using a calibrated pH meter.

-

Addition of Compound: Add an excess amount of the solid compound to a series of glass vials.

-

Causality Check: Adding a visible excess ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility. The amount should be enough that solid material remains at the end of the experiment.

-

-

Addition of Solvent: Add a precise volume of the prepared buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).

-

Expertise Insight: Equilibrium is the most critical and often overlooked parameter. It is essential to demonstrate that equilibrium has been reached. This is achieved by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Trustworthiness: This step is crucial to avoid aspirating undissolved solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter. Perform a precise, pre-validated dilution of the filtrate into the HPLC mobile phase.

-

pH Verification: Measure the pH of the remaining supernatant in the vial to confirm the final pH at equilibrium.[10]

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard calibration curve.

-

Solid-State Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Self-Validation: This final step is essential to confirm that the solid material did not undergo a polymorphic transformation or solvation during the experiment. The solid in equilibrium with the solution must be the same form as the starting material.[17]

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Potential Strategies for Solubility Enhancement

Given the compound's lipophilic nature, it is likely to exhibit poor aqueous solubility, falling into BCS Class II or IV.[10] Should this be confirmed experimentally, several strategies can be employed during formulation development to improve its dissolution characteristics.

-

Salt Formation: Leveraging the basic amino group to form a hydrochloride or other salt is often the most direct and effective method to increase solubility and dissolution rate.[8]

-

Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanonization, increases the surface area available for dissolution.[3] This enhances the dissolution rate according to the Noyes-Whitney equation, although it does not change the equilibrium solubility.

-

Solid Dispersions: Creating an amorphous solid dispersion involves dispersing the drug in a hydrophilic polymer matrix.[4][18] The amorphous form lacks a crystal lattice, circumventing the lattice energy barrier to dissolution and often resulting in a supersaturated solution.[4]

-

Complexation: The use of complexing agents, such as cyclodextrins, can increase apparent solubility by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic host molecule.[4]

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its potential as a pharmaceutical agent. While its molecular structure suggests challenges related to low aqueous solubility, a systematic and rigorous scientific approach can overcome these hurdles. Understanding the profound impact of pH, temperature, and solid-state form is the first step. This must be followed by precise and accurate measurement using robust protocols like the shake-flask method described herein. The insights gained from such studies are invaluable, directly informing rational formulation design and guiding the compound through the critical stages of drug development.

References

- Reis, P. M., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.

- Reis, P. M., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Unknown Author. Solubility and pH of amines.

- Lund University Publications.

- Scribd.

- Sigma-Aldrich. This compound.

- Slideshare.

- IU Pressbooks.

- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

- Bhusnure, O. G., & Gholve, S. B. (2013).

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ChemScene. This compound.

- Capot Chemical Co., Ltd. Specifications of this compound.

- Chemsrc. This compound.

- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.

- ChemicalBook. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS 28910-83-0.

- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- Lead Sciences. This compound.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- Fisher Scientific. (2025).

- MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon.

- Wikipedia. Crystal polymorphism.

- MySkinRecipes. This compound.

- Quora. (2018). How does branching increase the solubility in amines?.

- Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.

- BLD Pharm. 784-38-3|(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone.

- PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone.

- Svärd, M., et al. (2017). Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine: 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol. RSC Publishing.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS#: 28910-83-0 [m.chemicalbook.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. capotchem.cn [capotchem.cn]

- 8. issr.edu.kh [issr.edu.kh]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

- 11. scribd.com [scribd.com]

- 12. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 16. gexinonline.com [gexinonline.com]

- 17. Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine: 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3 ... - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01135K [pubs.rsc.org]

- 18. Solubility & Method for determination of solubility | PPTX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Characterization of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, with a primary focus on the critical parameter of its melting point. This compound serves as a vital intermediate in the synthesis of contemporary pharmaceutical agents, particularly in the development of targeted kinase inhibitors for cancer therapy.[1] Understanding and accurately determining its melting point is paramount for ensuring the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API).

Compound Profile: this compound

This compound, also known as 2-Amino-5-chloro-2',6'-difluorobenzophenone, is a yellow crystalline solid.[1] Its molecular structure, featuring a benzophenone core with amino, chloro, and difluoro substitutions, makes it a versatile building block in medicinal chemistry. The presence of these functional groups allows for further chemical modifications, enabling the synthesis of a diverse range of therapeutic molecules.

| Property | Value | Source(s) |

| CAS Number | 28910-83-0 | [2] |

| Molecular Formula | C₁₃H₈ClF₂NO | [2] |

| Molecular Weight | 267.66 g/mol | [1][2] |

| Melting Point | 151-153°C | [1] |

| Appearance | Yellow Crystalline Solid | [1] |

| Purity (Typical) | ≥98% | [2] |

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of an API or its intermediate is a fundamental physical property that provides critical insights into its identity, purity, and solid-state characteristics. In the context of drug development, its significance cannot be overstated.

Indicator of Purity

A pure crystalline solid will exhibit a sharp and narrow melting point range, typically within 1-2°C.[3][4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[3][4] Therefore, an accurate melting point determination serves as a primary and rapid method for assessing the purity of a synthesized batch of this compound.

Influence on Bioavailability and Stability

The solid-state form of a drug, which is intrinsically linked to its melting point, can significantly impact its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals.[5][6][7][8] Different polymorphs of the same compound can possess distinct melting points, solubilities, and dissolution rates.[5][6] These variations can, in turn, affect the drug's bioavailability and overall stability.[5][6] Consequently, the precise determination of the melting point is a crucial step in identifying and controlling the desired polymorphic form of a drug substance.

Methodologies for Accurate Melting Point Determination

The determination of the melting point of this compound should be conducted with meticulous attention to detail to ensure accuracy and reproducibility. The two most widely accepted methods in a pharmaceutical setting are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741>)

The capillary method is a long-established and reliable technique for determining the melting point of a crystalline solid.[9] The United States Pharmacopeia (USP) General Chapter <741> provides a standardized protocol for this method.[10][11]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Introduce the powdered sample into a capillary tube (one end sealed) to a packed height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the heating block.

-

-

Measurement:

-

Rapidly heat the sample to approximately 10-15°C below the expected melting point (151-153°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The recorded range between the onset and clear point is the melting range.

-

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate.

-

Calibration: Regular calibration of the melting point apparatus with certified reference standards is essential for maintaining the accuracy and traceability of the measurements.[12][13]

Diagram of the Capillary Melting Point Determination Workflow:

Caption: Illustrative DSC thermogram of a melting transition.

Synthesis and Purification Considerations

The purity of this compound is directly influenced by its synthesis and purification processes. A common synthetic route involves the Friedel-Crafts acylation of a substituted aniline with a benzoyl chloride derivative. Subsequent purification steps, such as recrystallization or chromatography, are crucial for removing impurities and obtaining a product with a sharp melting point. The choice of solvent and the cooling rate during recrystallization can also influence the resulting crystalline form and, consequently, the melting point.

Conclusion

The melting point of this compound is a critical quality attribute that provides valuable information about its identity and purity. Accurate and reliable determination of this parameter, using standardized methods such as the USP capillary method or DSC, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. A thorough understanding of the factors that can influence the melting point, including impurities and polymorphism, is paramount for researchers and scientists involved in the development of new therapeutic agents.

References

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

-